molecular formula C13H16ClN3O2 B1320702 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride CAS No. 438581-54-5

2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride

Cat. No. B1320702
M. Wt: 281.74 g/mol
InChI Key: JLXZHZLLEKGGIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials to form the quinazoline ring system. While specific synthetic routes may vary, the key steps typically include cyclization, functional group transformations, and purification. Detailed synthetic protocols can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride consists of a quinazoline core with an additional butyric acid side chain. The methyl group at position 6 of the quinazoline ring contributes to its unique properties. The hydrochloride salt enhances solubility and stability .

Scientific Research Applications

Antiviral Activity

2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride and its derivatives have been studied for their potential antiviral properties. A study detailed the synthesis of quinazolin-4-ylamino methylphosphonates, which showed varying degrees of anti-Tobacco mosaic virus (TMV) activity, suggesting potential applications in controlling viral infections in plants (Luo et al., 2012).

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Compounds similar to 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride have been used as potent inhibitors of VEGFR-2, a key receptor in angiogenesis. This could be significant in the development of treatments for diseases where inhibition of angiogenesis is desired, such as in certain cancers (Wissner et al., 2005).

Chemokine Antagonism

The compound has been identified as a dual CCR2/CCR5 antagonist, indicating potential therapeutic uses in conditions where modulation of these chemokine receptors is beneficial, like in inflammatory diseases (Norman, 2011).

Antimicrobial Activities

Studies have shown that derivatives of 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride exhibit promising antimicrobial activity against various bacteria, including some strains of gram-positive and gram-negative bacteria. This suggests potential applications in the development of new antimicrobial agents (Myangar & Raval, 2012).

Anticancer Properties

There is research indicating that related compounds may have applications in cancer treatment. For instance, a study detailed the synthesis of quinazolin-4-ones containing a sterically hindered phenol residue, which could have implications in the development of new anticancer drugs (Kelarev et al., 2004).

properties

IUPAC Name

2-[(6-methylquinazolin-4-yl)amino]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2.ClH/c1-3-10(13(17)18)16-12-9-6-8(2)4-5-11(9)14-7-15-12;/h4-7,10H,3H2,1-2H3,(H,17,18)(H,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXZHZLLEKGGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595064
Record name 2-[(6-Methylquinazolin-4-yl)amino]butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride

CAS RN

438581-54-5
Record name Butanoic acid, 2-[(6-methyl-4-quinazolinyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438581-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-Methylquinazolin-4-yl)amino]butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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